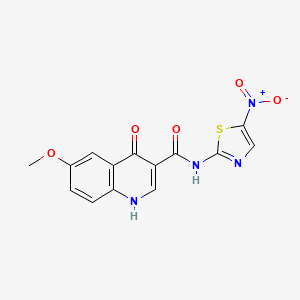![molecular formula C17H19ClN6O2 B10997227 N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B10997227.png)
N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound contains a piperazine ring, a pyrimidine ring, and a carboxamide group. The chlorophenyl moiety adds further diversity.
- Its synthesis and applications have attracted scientific interest due to its potential biological activities.
N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide: is a heterocyclic compound with a complex arrangement of functional groups. Its systematic name reflects its substituents and core structure.
Preparation Methods
Synthetic Routes: Although specific synthetic routes for this compound are not widely documented, we can explore analogous methods used for related structures.
Reaction Conditions: These would depend on the chosen synthetic pathway, but typical conditions include reflux, inert atmospheres, and specific catalysts.
Industrial Production: Unfortunately, information on large-scale industrial production methods for this specific compound is scarce.
Chemical Reactions Analysis
Reactivity: Given its diverse functional groups, this compound could undergo various reactions
Common Reagents and Conditions: These would vary based on the specific reaction. For example
Major Products: These depend on the reaction type and conditions.
Scientific Research Applications
Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.
Biology: Exploring its interactions with biological macromolecules (e.g., proteins, nucleic acids).
Medicine: Assessing its pharmacological properties (e.g., antimicrobial, antitumor).
Industry: Evaluating its use in materials science or as a precursor for drug development.
Mechanism of Action
- Unfortunately, specific details about its mechanism of action are not readily available. we can speculate:
- It may interact with cellular receptors or enzymes due to its diverse functional groups.
- Further research would be needed to elucidate its precise targets and pathways.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features (e.g., the chlorophenyl group, specific substitution pattern).
Similar Compounds: While I don’t have a direct list, consider exploring related piperazine derivatives, pyrimidine-based compounds, or carboxamides.
Remember that this compound’s detailed investigation would require access to specialized literature and experimental data
Properties
Molecular Formula |
C17H19ClN6O2 |
|---|---|
Molecular Weight |
374.8 g/mol |
IUPAC Name |
N-[2-(4-chloroanilino)-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C17H19ClN6O2/c18-13-2-4-14(5-3-13)22-15(25)12-21-17(26)24-10-8-23(9-11-24)16-19-6-1-7-20-16/h1-7H,8-12H2,(H,21,26)(H,22,25) |
InChI Key |
LBAWBFQDAZBOFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)NCC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~3~-(2-chloro-7H-purin-6-yl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-beta-alaninamide](/img/structure/B10997151.png)
![1-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}-L-prolinamide](/img/structure/B10997152.png)
![1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide](/img/structure/B10997158.png)



![N-(2-{[oxo(4-phenylpiperazin-1-yl)acetyl]amino}ethyl)-1H-indole-2-carboxamide](/img/structure/B10997193.png)
![N-{2-[(3-chlorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B10997198.png)
![5-chloro-1-(2-methoxyethyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-indole-3-carboxamide](/img/structure/B10997206.png)
![{1-[({[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid](/img/structure/B10997210.png)
![Ethyl 2-({[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B10997211.png)
![4-(4-chlorophenyl)-N-(2-{[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]amino}-2-oxoethyl)piperazine-1-carboxamide](/img/structure/B10997232.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B10997240.png)
![2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide](/img/structure/B10997248.png)
